REACTION_CXSMILES
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C([O:5][C:6](=[O:26])[CH:7]([C:15]1[CH:20]=[C:19]([F:21])[CH:18]=[C:17]([NH2:22])[C:16]=1[N+:23]([O-:25])=[O:24])C(OC(C)(C)C)=O)(C)(C)C.O>Cl.O1CCOCC1>[NH2:22][C:17]1[C:16]([N+:23]([O-:25])=[O:24])=[C:15]([CH2:7][C:6]([OH:26])=[O:5])[CH:20]=[C:19]([F:21])[CH:18]=1
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Name
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2-(3-Amino-5-fluoro-2-nitro-phenyl)-malonic acid di-tert-butyl ester
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Quantity
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140 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(C(C(=O)OC(C)(C)C)C1=C(C(=CC(=C1)F)N)[N+](=O)[O-])=O
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Name
|
|
Quantity
|
50 mL
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Type
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reactant
|
Smiles
|
O
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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Cl
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The solution was extracted with ethyl acetate (3X's)
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Type
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WASH
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Details
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the ethyl acetate washed with water (3X's) and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic fraction was dried over MgSO4
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Type
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CONCENTRATION
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Details
|
was concentrated
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Type
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CUSTOM
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Details
|
to give 78 g of crude (66% pure by LC/MS)
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Name
|
|
Type
|
|
Smiles
|
NC=1C(=C(C=C(C1)F)CC(=O)O)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |